(3-Methylbutoxy)benzene
Description
Contextualization of (3-Methylbutoxy)benzene as a Key Aromatic Ether in Organic Synthesis
Aromatic ethers are a class of organic compounds featuring an ether linkage directly connected to an aromatic ring. numberanalytics.com This structural characteristic gives them distinct chemical and physical properties, such as stability and lipophilicity, making them valuable in a wide range of chemical reactions. numberanalytics.com
This compound serves as a significant example of an aromatic ether. It can be synthesized through methods like the Williamson ether synthesis or palladium-catalyzed coupling reactions. rsc.orgnih.gov The compound's reactivity allows it to participate in various organic reactions. For instance, it can undergo electrophilic aromatic substitution, where the ether group directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. numberanalytics.com It can also be subject to nucleophilic substitution under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. numberanalytics.com
Significance of this compound as a Versatile Intermediate and Building Block in Materials Science and Chemical Research
The versatility of this compound extends to its role as an intermediate and building block in the synthesis of more complex molecules. In chemical research, it is utilized in the production of other organic compounds due to the reactivity of its functional groups. ontosight.ai For example, it can be a precursor for creating nitro-substituted compounds through nitration.
In materials science, this compound and its derivatives are used in the development of advanced materials. ontosight.ai The 3-methylbutoxy group can be incorporated into larger molecules to influence their physical properties. researchgate.net For instance, it has been used in the synthesis of complex ligands for coordination polymers, which can form intricate network structures. researchgate.net Derivatives of this compound have also been explored for their potential in creating polymers with specific functionalities and in the development of materials with unique optical or conductive properties. ontosight.ai
Current Research Landscape and Future Directions for this compound
The current research involving this compound and related aromatic ethers is focused on several promising areas. There is ongoing work to develop new and more efficient synthetic methods for aromatic ethers, including dehydrogenative coupling and palladium-catalyzed reactions. rsc.orgsioc-journal.cn These advancements aim to provide more atom- and step-efficient routes to these valuable compounds. sioc-journal.cn
Future research is likely to continue exploring the applications of this compound in materials science. This includes the design and synthesis of novel polymers and coordination compounds with tailored properties. numberanalytics.com Furthermore, the unique fluorescent properties of some derivatives suggest potential applications in areas like fluorescent labeling of biological molecules. biosynth.com As research progresses, the full potential of this compound as a versatile chemical tool is expected to be further realized.
Structure
3D Structure
Properties
IUPAC Name |
3-methylbutoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBTVXBAENDZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 3 Methylbutoxy Benzene and Its Derivatives
Established Synthetic Routes to (3-Methylbutoxy)benzene
The most direct and common methods for synthesizing the parent compound, this compound, rely on fundamental etherification reactions. These routes are well-established and provide efficient access to the target molecule from readily available starting materials.
One potential route to this compound is through the acid-catalyzed reaction of 3-methyl-1-butanol with benzene (B151609). This reaction falls under the category of Friedel-Crafts alkylation, where the alcohol, in the presence of a strong acid, generates a carbocation electrophile that is then attacked by the electron-rich benzene ring. jk-sci.com
The process is initiated by the protonation of the hydroxyl group of 3-methyl-1-butanol by a strong acid, such as sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃). jk-sci.commasterorganicchemistry.com This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), which departs as a water molecule. The departure of water leads to the formation of a primary carbocation, which is prone to rearrangement to a more stable secondary or tertiary carbocation. However, under Friedel-Crafts conditions, the alcohol can also form a complex with the Lewis acid, which then acts as the electrophile. The benzene ring attacks this electrophilic species, and a subsequent deprotonation step re-establishes the aromaticity of the ring, yielding the final ether product. jk-sci.com This method is more commonly used for forming symmetrical ethers from the dehydration of primary alcohols and can be difficult to control for producing unsymmetrical ethers like this compound due to competing reactions and potential rearrangements. jk-sci.commasterorganicchemistry.com
Table 1: Overview of Acid-Catalyzed Etherification
| Reactants | Catalyst Type | Key Steps | Reaction Type |
| 3-Methyl-1-butanol, Benzene | Brønsted or Lewis Acid (e.g., H₂SO₄, AlCl₃) | 1. Protonation of alcohol2. Formation of electrophile3. Electrophilic aromatic substitution4. Deprotonation | Friedel-Crafts Alkylation |
Nucleophilic substitution reactions provide a more versatile and widely used approach for the synthesis of this compound and its derivatives. These methods generally involve the formation of an ether bond through the reaction of an alkoxide with an alkyl halide.
The most common and efficient method for preparing this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the alkylation of a phenol (B47542) derivative (acting as the nucleophile) with a 3-methylbutyl halide (acting as the electrophile). The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgucla.edu
In a typical procedure, phenol is first deprotonated by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic phenoxide ion. masterorganicchemistry.com This phenoxide ion then attacks the primary alkyl halide, 1-bromo-3-methylbutane (B150244) or 1-iodo-3-methylbutane, displacing the halide ion and forming the C-O ether bond. masterorganicchemistry.combyjus.com The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF). To enhance the reaction efficiency, a phase-transfer catalyst like tetrabutylammonium bromide may be employed. utahtech.edu This method is highly effective because it uses a primary alkyl halide, which is ideal for Sₙ2 reactions and minimizes the risk of competing elimination reactions. masterorganicchemistry.comwikipedia.org
Table 2: Williamson Ether Synthesis of this compound
| Nucleophile Precursor | Electrophile | Base | Mechanism |
| Phenol | 1-Bromo-3-methylbutane or 1-Iodo-3-methylbutane | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Sₙ2 |
Nucleophilic Substitution and Alkylation Reactions for this compound Derivatives
Advanced Synthetic Approaches for Complex this compound Analogues
The synthesis of more complex molecules incorporating the this compound moiety, such as ligands for coordination polymers or functionalized aromatic compounds, requires more sophisticated, multi-step synthetic strategies.
Coordination polymers are materials constructed from metal ions linked by organic ligands. mdpi.com The properties of these materials can be tuned by modifying the structure of the organic ligand. Introducing a this compound group onto a ligand can influence the resulting polymer's structure and properties, such as its luminescence or porosity.
A representative multi-step synthesis of a ligand containing this group, for example, a derivative of 4,4'-bipyridine, could proceed as follows:
Synthesis of the Core Structure: The synthesis might begin with a dihydroxylated bipyridine, such as 2,2'-dihydroxy-4,4'-bipyridine.
Williamson Ether Synthesis: This core structure can then be functionalized using the Williamson ether synthesis. The dihydroxy-bipyridine is treated with a base (e.g., K₂CO₃) to deprotonate the hydroxyl groups, followed by reaction with two equivalents of 1-bromo-3-methylbutane. This step attaches the 3-methylbutoxy side chains to the bipyridine core, yielding the desired ligand.
Purification: The final ligand is then purified using standard techniques like recrystallization or column chromatography before being used in the synthesis of coordination polymers. mdpi.com
This modular approach allows for the systematic incorporation of the this compound unit into a wide variety of ligand frameworks designed for specific applications in materials science. ias.ac.in
Functionalized benzene-1,4-dicarbaldehyde (terephthalaldehyde) derivatives are valuable building blocks in the synthesis of polymers, covalent organic frameworks (COFs), and macrocycles. wikipedia.org The preparation of 2,5-Bisthis compound-1,4-dicarbaldehyde involves a two-step sequence starting from hydroquinone.
Dialkylation of Hydroquinone: The first step is the dialkylation of hydroquinone with 1-bromo-3-methylbutane. This is another application of the Williamson ether synthesis. Hydroquinone is treated with a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the diphenoxide, which then reacts with two equivalents of the alkyl halide to yield 1,4-bisthis compound.
Formylation: The second step is the introduction of two aldehyde groups onto the benzene ring. This can be achieved through various formylation methods. A common method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich 1,4-bisthis compound ring at the positions ortho to the activating alkoxy groups, leading to the desired 2,5-Bisthis compound-1,4-dicarbaldehyde after aqueous workup.
This sequence provides a reliable route to highly functionalized aromatic building blocks that can be used in the construction of advanced materials.
Synthesis of Aromatic Ether Derivatives with Extended Conjugation (e.g., 4-(3-Methylbutoxy)-4'-cyanoazobenzene)
The synthesis of aromatic ether derivatives with extended conjugation, such as 4-(3-Methylbutoxy)-4'-cyanoazobenzene, is a multi-step process that combines etherification with the formation of an azo linkage. These compounds are of interest in materials science, particularly for their potential applications as liquid crystals and photoswitchable materials. tuiasi.romdpi.com The general synthetic strategy involves the preparation of two key aromatic intermediates, one containing the (3-methylbutoxy) group and the other bearing a cyano group, followed by their coupling to form the final azobenzene derivative.
A plausible synthetic route commences with the O-alkylation of a suitable phenol, such as 4-nitrophenol, with 1-bromo-3-methylbutane to introduce the 3-methylbutoxy side chain. This is a classic Williamson ether synthesis. The resulting nitro compound is then reduced to the corresponding aniline, for example, using catalytic hydrogenation (H2, Pd/C). mdpi.com
Separately, the second intermediate, a diazonium salt, is prepared from an aniline bearing the cyano group, such as 4-aminobenzonitrile. This is achieved through diazotization with a reagent like sodium nitrite in an acidic medium. tuiasi.ro
The final step is the azo coupling reaction, where the previously synthesized 4-(3-methylbutoxy)aniline is reacted with the diazonium salt of 4-aminobenzonitrile. This reaction forms the characteristic -N=N- azo bridge, linking the two aromatic rings and resulting in the target molecule, 4-(3-Methylbutoxy)-4'-cyanoazobenzene. The product can then be purified using techniques like column chromatography. tuiasi.ro
Synthetic Pathways to Substituted Alkoxybenzene Derivatives (e.g., Benzene, 1-methyl-4-(3-methylbutoxy)-)
Substituted alkoxybenzene derivatives, for instance, Benzene, 1-methyl-4-(3-methylbutoxy)-, can be synthesized through several strategic pathways, primarily involving the introduction of the alkyl group onto the pre-formed alkoxybenzene core or building the molecule through coupling reactions.
One common approach is the Friedel-Crafts alkylation of this compound. mt.comchemguide.co.uk In this electrophilic aromatic substitution reaction, this compound is treated with an alkylating agent, such as a methyl halide (e.g., chloromethane), in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.uk The (3-methylbutoxy) group is an ortho-, para-director, meaning it will direct the incoming methyl group to the positions ortho and para to it on the benzene ring. This typically results in a mixture of isomers that would require separation. libretexts.org
An alternative and often more selective method is the Suzuki-Miyaura cross-coupling reaction . organic-synthesis.comtcichemicals.com This pathway would start with a halogenated derivative, such as 1-bromo-4-(3-methylbutoxy)benzene, which can be synthesized via the Williamson ether synthesis from 4-bromophenol and 1-bromo-3-methylbutane. chemicalbook.com The bromo-substituted alkoxybenzene is then reacted with methylboronic acid in the presence of a palladium catalyst and a base to yield the desired 1-methyl-4-(3-methylbutoxy)benzene. researchgate.netresearchgate.net This method offers high yields and specificity in forming the carbon-carbon bond at the desired position.
A third route could involve the Williamson ether synthesis as the final step. wikipedia.orgmasterorganicchemistry.com This would entail reacting 4-methylphenol (p-cresol) with a 3-methylbutyl halide in the presence of a base. This approach is straightforward and often used for the synthesis of such ethers. youtube.com
| Synthetic Pathway | Key Reagents | Catalyst | Key Features |
| Friedel-Crafts Alkylation | This compound, Methyl Halide | Lewis Acid (e.g., AlCl₃) | Can produce a mixture of ortho and para isomers. libretexts.org |
| Suzuki-Miyaura Coupling | 1-bromo-4-(3-methylbutoxy)benzene, Methylboronic Acid | Palladium Catalyst | High selectivity and yield for the para-substituted product. tcichemicals.com |
| Williamson Ether Synthesis | 4-Methylphenol, 1-Bromo-3-methylbutane | Base (e.g., NaH, K₂CO₃) | A direct and common method for ether formation. youtube.com |
Catalytic Systems and Reaction Optimization in this compound Synthesis
The synthesis of this compound, typically via the Williamson ether synthesis, can be significantly influenced by the choice of catalytic systems and the optimization of reaction parameters.
Role of Acid Catalysts in Ether Bond Formation
While the Williamson ether synthesis typically proceeds under basic conditions, acid catalysts can also be employed for ether bond formation, particularly in reactions involving alcohols. In an acid-catalyzed pathway, an alcohol is protonated by a strong acid, which converts the hydroxyl group into a good leaving group (water). A second alcohol molecule can then act as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether. This method is generally more suitable for the synthesis of symmetrical ethers from primary alcohols.
Enhancement of Reaction Efficiency by Phase-Transfer Catalysts (e.g., Tetrabutylammonium Bromide)
In the context of the Williamson ether synthesis for this compound, where one reactant (e.g., sodium phenoxide) is soluble in an aqueous phase and the other (1-bromo-3-methylbutane) is soluble in an organic phase, a phase-transfer catalyst (PTC) can dramatically enhance the reaction rate. Tetrabutylammonium bromide (TBAB) is a commonly used PTC.
The mechanism involves the tetrabutylammonium cation from TBAB forming an ion pair with the phenoxide anion. This bulky, lipophilic cation transports the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with the alkyl halide. This overcomes the immiscibility of the reactants, leading to faster reaction times, milder reaction conditions, and often higher yields.
Optimization of Solvent Polarity and Temperature Parameters for Yield and Purity
The choice of solvent and reaction temperature are critical parameters that must be optimized to maximize the yield and purity of this compound.
Solvent Polarity: For the Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are often preferred. masterorganicchemistry.com These solvents are capable of solvating the cation of the alkoxide, leaving the anion more "naked" and thus more nucleophilic. This enhances the rate of the desired SN2 reaction. The use of the parent alcohol as a solvent is also common. masterorganicchemistry.com
| Parameter | Effect on Reaction | Common Choices/Ranges |
| Catalyst | ||
| Acid Catalyst | Protonates alcohol to create a good leaving group. | Strong acids (e.g., H₂SO₄) |
| Phase-Transfer Catalyst | Facilitates reaction between immiscible reactants. | Tetrabutylammonium bromide (TBAB) |
| Solvent Polarity | Influences nucleophilicity of the alkoxide. | Polar aprotic (DMF, DMSO), or the parent alcohol. masterorganicchemistry.com |
| Temperature | Affects reaction rate and selectivity (SN2 vs. E2). | 50-100 °C researchgate.net |
Industrial-Scale Synthesis Considerations for this compound
The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability.
The choice of synthetic route is paramount. For large-scale production, the Williamson ether synthesis is often favored due to its reliability and the relatively low cost of starting materials such as phenol, 1-bromo-3-methylbutane, and a suitable base. wikipedia.org The use of high-temperature continuous processes can also be explored to improve efficiency and throughput, which has been shown to be effective for the industrial production of other aromatic ethers like anisole. wikipedia.org
Key considerations for industrial-scale synthesis include:
Raw Material Sourcing and Cost: The availability and cost of starting materials are critical economic drivers.
Reaction Conditions: Optimization of temperature, pressure, and reaction time is necessary to maximize yield and minimize energy consumption. The use of robust and recyclable catalysts is also a key consideration.
Process Safety: A thorough risk assessment is required to manage potential hazards, such as the handling of flammable solvents and corrosive bases.
Product Isolation and Purification: Efficient and scalable methods for isolating and purifying the final product to meet required specifications are essential. This may involve distillation, extraction, or crystallization.
Waste Management: The environmental impact of the process must be minimized. This includes reducing solvent usage, recycling unreacted starting materials, and treating waste streams to neutralize hazardous byproducts.
Process Automation and Control: Implementing automated control systems can improve consistency, safety, and efficiency of the manufacturing process.
The use of phase-transfer catalysis can be particularly advantageous on an industrial scale as it can allow for the use of less expensive inorganic bases and more environmentally friendly solvents. google.com
Process Design and Scale-Up Methodologies
The industrial production of this compound via the Williamson ether synthesis typically involves the reaction of a phenoxide salt with an isoamyl halide. The process design and subsequent scale-up from laboratory to commercial production require careful consideration of several critical parameters to ensure safety, efficiency, and economic viability.
Reaction Components and Conditions:
The synthesis of this compound is primarily achieved through the reaction of a phenol derivative with a 3-methylbutyl halide, such as bromide or iodide, in the presence of a base. Potassium carbonate is a commonly used base for this transformation. To enhance the reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide can be employed. The choice of solvent is crucial, with polar aprotic solvents such as dimethylformamide (DMF) or acetone being suitable options. Reaction temperatures are typically maintained in the range of 80–120°C to achieve optimal yield and purity.
Key Considerations for Scale-Up:
Scaling up the synthesis of this compound presents several challenges that must be addressed in the process design:
Purification: The removal of unreacted starting materials, particularly the alkyl halide and phenol, is a critical step in obtaining a high-purity product. Distillation and column chromatography are common laboratory techniques, but on an industrial scale, more efficient separation processes like fractional distillation are necessary.
Yield Optimization: Transitioning from batch to continuous flow chemistry can be advantageous for exothermic reactions, offering better control over reaction parameters and potentially higher yields.
Safety: The handling of flammable solvents like tetrahydrofuran (THF) on a large scale requires strict safety protocols and appropriately designed equipment to mitigate risks.
Process Intensification and Alternative Approaches:
Recent advancements in chemical synthesis offer opportunities for process intensification and more sustainable production of aromatic ethers. High-temperature conditions (around 300°C and above) combined with the use of weaker alkylating agents can streamline the synthesis process, making it more feasible for industrial-scale production. This approach can enhance the reactivity of the alkylating agent and reduce the formation of salt by-products.
By-Product Formation in the Manufacturing of this compound Related Compounds
The Williamson ether synthesis, while generally efficient, is susceptible to competing reactions, primarily elimination reactions of the alkyl halide. This is particularly relevant when using secondary or tertiary alkyl halides, which are more prone to elimination to form alkenes. Since 3-methylbutyl halides are primary, the main competing reaction is often related to the reactivity of the phenoxide nucleophile.
Potential By-products:
In the synthesis of aromatic ethers, several types of by-products can be formed:
C-Alkylated Phenols: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is the desired pathway to form the ether, C-alkylation can occur, leading to the formation of ortho- and para-substituted alkylphenols.
Dialkylated Products: If the reaction conditions are not carefully controlled, further alkylation of the desired product or the starting phenol can occur, leading to the formation of dialkylated ethers or phenols.
Products from Solvent Participation: The solvent can sometimes participate in side reactions, especially at elevated temperatures, leading to the formation of impurities.
Analytical Techniques for Purity and By-product Analysis:
To ensure the quality of this compound, a suite of analytical techniques is employed to assess its purity and identify any by-products:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or by-products.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for determining the purity of the final product, especially for derivatives containing chromophores.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for verifying the molecular weight of the product and detecting and identifying trace impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of the characteristic ether (C-O) stretching vibrations, typically around 1100 cm⁻¹.
The following table summarizes common by-products in related aromatic ether syntheses and the analytical methods for their detection:
| By-product Type | Example Compound(s) | Analytical Method(s) for Detection |
| C-Alkylated Phenols | 2-(3-Methylbutyl)phenol, 4-(3-Methylbutyl)phenol | GC-MS, HPLC, NMR |
| Elimination Products | 3-Methyl-1-butene | Headspace GC-MS |
| Over-alkylation Products | Dithis compound isomers | GC-MS, HPLC, NMR |
| Unreacted Starting Materials | Phenol, 3-Methylbutyl halide | GC, HPLC |
Reaction Chemistry and Mechanistic Studies of 3 Methylbutoxy Benzene
Electrophilic Aromatic Substitution (EAS) Reactivity of the Benzene (B151609) Ring
The benzene ring of (3-Methylbutoxy)benzene is susceptible to attack by electrophiles, leading to substitution reactions. The nature and outcome of these reactions are significantly influenced by the presence of the 3-methylbutoxy group.
Activating and Directing Effects of the 3-Methylbutoxy Group
The 3-methylbutoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. This activation arises from the electron-donating resonance effect of the oxygen atom's lone pairs, which are delocalized into the benzene ring's π-system. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.
Furthermore, the 3-methylbutoxy group is an ortho, para-director. This directing effect is also a consequence of the resonance stabilization of the intermediate carbocation (the arenium ion or sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. In contrast, attack at the meta position does not allow for this type of resonance stabilization, making the ortho and para pathways more favorable.
Halogenation Reactions (Cl₂, Br₂) and Regioselectivity
The halogenation of this compound with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), results in the substitution of a hydrogen atom on the benzene ring with a halogen atom. Consistent with the directing effect of the 3-methylbutoxy group, halogenation occurs preferentially at the ortho and para positions.
The regioselectivity of these reactions, i.e., the ratio of ortho to para products, is influenced by steric hindrance. The bulky 3-methylbutoxy group can sterically hinder the approach of the electrophile to the ortho positions, often leading to a higher yield of the para isomer.
| Alkoxybenzene | Halogenating Agent | Ortho:Para Ratio (Illustrative) |
| Methoxybenzene | Br₂/FeBr₃ | 10:90 |
| Ethoxybenzene | Br₂/FeBr₃ | 5:95 |
Note: This data is for illustrative purposes to show the general trend of para-selectivity in the halogenation of alkoxybenzenes and is not specific to this compound.
Nitration and Sulfonation Pathways and Product Characterization
Nitration: The nitration of this compound is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated benzene ring. The reaction yields a mixture of ortho-nitrothis compound and para-nitrothis compound. As with halogenation, the para isomer is generally the major product due to reduced steric hindrance. The products can be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by their melting points.
Sulfonation: Sulfonation of this compound is achieved by reacting it with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). The electrophile in this reaction is SO₃. The reaction is reversible and leads to the formation of ortho-(3-methylbutoxy)benzenesulfonic acid and para-(3-methylbutoxy)benzenesulfonic acid. The para isomer is typically favored.
Detailed experimental data on the nitration and sulfonation of this compound is scarce in the publicly available literature, but the expected products based on the principles of electrophilic aromatic substitution are well-established.
Detailed Mechanistic Insights into EAS Pathways
The mechanism of electrophilic aromatic substitution for this compound proceeds through a two-step pathway:
Formation of the Sigma Complex (Arenium Ion): The π electrons of the benzene ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. The positive charge in this intermediate is delocalized over three carbon atoms of the ring. As mentioned earlier, for ortho and para attack, an additional resonance structure involving the oxygen atom of the 3-methylbutoxy group provides extra stability.
Deprotonation to Restore Aromaticity: A weak base in the reaction mixture, such as HSO₄⁻ in the case of nitration or sulfonation, removes a proton from the carbon atom that is bonded to the electrophile. This step restores the aromaticity of the benzene ring and yields the final substituted product.
The first step, the formation of the sigma complex, is the rate-determining step of the reaction as it involves the temporary loss of aromaticity. The activating nature of the 3-methylbutoxy group lowers the activation energy of this step, leading to a faster reaction rate compared to benzene.
Oxidation and Reduction Chemistry of this compound
The this compound molecule can also undergo oxidation and reduction reactions, primarily involving the 3-methylbutoxy side chain.
Oxidation Pathways of the 3-Methylbutoxy Chain
The oxidation of the 3-methylbutoxy chain of this compound is not as straightforward as the oxidation of simple alkylbenzenes. In the case of alkylbenzenes, a benzylic hydrogen is typically required for oxidation of the entire alkyl chain to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
For this compound, the carbon atom attached to the benzene ring is an oxygen atom, not a carbon with benzylic hydrogens. Therefore, the typical benzylic oxidation to a carboxylic acid does not occur. Instead, oxidation is more likely to proceed via one of two pathways, depending on the reaction conditions:
Ether Cleavage: Strong oxidizing agents under harsh conditions can lead to the cleavage of the ether bond. This would result in the formation of phenol (B47542) and oxidation products of the 3-methyl-1-butanol part of the molecule.
Oxidation of the Alkyl Group: It is also possible for oxidation to occur at the carbon atoms of the 3-methylbutoxy group itself, particularly at the tertiary carbon, without cleavage of the ether linkage. However, this would require specific reagents and conditions and is generally a less common pathway compared to reactions on the aromatic ring.
Detailed research findings on the specific oxidation pathways of the 3-methylbutoxy chain in this compound are limited. The reactivity is expected to be significantly different from that of an alkylbenzene due to the presence of the ether linkage.
Reduction Reactions of the Aromatic Nucleus and Functional Groups
The aromatic nucleus of this compound, like other alkoxybenzenes, can undergo reduction under specific conditions, fundamentally altering its structure from an aromatic system to a non-aromatic cyclic compound. The primary methods for achieving this transformation are the Birch reduction and catalytic hydrogenation, each yielding distinct products through different mechanisms.
Birch Reduction: This dissolution-metal reduction, typically employing an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orgorganicchemistrytutor.com For alkoxybenzenes such as this compound, the electron-donating nature of the alkoxy group directs the regioselectivity of the reaction. adichemistry.commasterorganicchemistry.com The (3-methylbutoxy) group destabilizes a negative charge on the ipso and para carbons, causing the intermediate radical anion to have the greatest electron density at the ortho and meta positions. stackexchange.com Consequently, protonation occurs at these sites, leading to the formation of 1-(3-methylbutoxy)cyclohexa-1,4-diene. adichemistry.commasterorganicchemistry.com The reaction proceeds via a sequence of single electron transfer from the solvated electron, followed by protonation from the alcohol. masterorganicchemistry.com This product, a vinyl ether, can be subsequently hydrolyzed with a mild acid to yield a β,γ-unsaturated ketone. adichemistry.com
Catalytic Hydrogenation: In contrast to the partial reduction seen in the Birch reduction, catalytic hydrogenation can reduce the benzene ring completely to a cyclohexane (B81311) ring. However, the aromatic ring is significantly more stable and less reactive than a simple alkene, requiring forcing conditions for hydrogenation to proceed. libretexts.org This typically involves high pressures of hydrogen gas and highly active catalysts, such as platinum, palladium, or rhodium, at elevated temperatures. youtube.com Under these conditions, this compound is converted to (3-methylbutoxy)cyclohexane. Milder conditions that would reduce an alkene double bond are generally insufficient to reduce the aromatic ring, allowing for selective reductions in molecules containing both moieties. libretexts.org
Table 1: Comparison of Reduction Reactions for this compound
| Reaction | Reagents & Conditions | Product | Mechanism | Key Features |
|---|---|---|---|---|
| Birch Reduction | Na or Li, liquid NH₃, EtOH or t-BuOH, -33°C | 1-(3-Methylbutoxy)cyclohexa-1,4-diene | Dissolving metal reduction (single electron transfer) | Partial reduction of the aromatic ring; regioselectivity is controlled by the electron-donating alkoxy group. wikipedia.orgadichemistry.com |
| Catalytic Hydrogenation | H₂, Pt, Pd, or Rh catalyst, high pressure, elevated temperature | (3-Methylbutoxy)cyclohexane | Heterogeneous catalysis; addition of H₂ across π-bonds | Complete saturation of the aromatic ring; requires harsh conditions due to aromatic stability. libretexts.orgyoutube.com |
Ether Cleavage Reactions of this compound
The ether linkage in this compound is chemically stable to many reagents but can be cleaved under strongly acidic conditions, particularly with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.org This reaction is a classic example of the acidic cleavage of an aryl alkyl ether.
The mechanism for this cleavage involves an initial protonation of the ether oxygen by the strong acid. masterorganicchemistry.comstackexchange.com This step is crucial as it converts the poor leaving group (alkoxide) into a good leaving group (a neutral alcohol). Following protonation, a halide anion (Br⁻ or I⁻) acts as a nucleophile. In the case of this compound, two pathways for nucleophilic attack are theoretically possible: attack at the sp²-hybridized carbon of the benzene ring or attack at the sp³-hybridized carbon of the 3-methylbutoxy group.
Nucleophilic substitution is extremely unfavorable at an sp²-hybridized aromatic carbon. libretexts.org Therefore, the reaction proceeds exclusively via an Sₙ2 mechanism where the halide attacks the less sterically hindered carbon of the alkyl group. stackexchange.comlibretexts.org The nucleophile attacks the carbon adjacent to the oxygen in the 3-methylbutoxy chain, leading to the displacement of phenol as the leaving group. The final products of the reaction are phenol and 1-bromo-3-methylbutane (B150244) (isoamyl bromide). Even if an excess of the hydrohalic acid is used, the phenol produced does not react further to form a halobenzene because the C(sp²)-O bond is too strong and resistant to cleavage. libretexts.org
Table 2: Products of Acid-Catalyzed Ether Cleavage
| Reactant | Reagent | Conditions | Products | Mechanism |
|---|
Nucleophilic Substitution Reactions in Functionalized this compound Derivatives
While the benzene ring is electron-rich and generally undergoes electrophilic substitution, nucleophilic aromatic substitution (SₙAr) can occur under specific circumstances. For SₙAr to proceed, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), and must contain a good leaving group, typically a halide. libretexts.orgwikipedia.org
The (3-methylbutoxy) group itself is an electron-donating group and thus deactivates the ring towards nucleophilic attack. However, if a this compound derivative is functionalized with both a leaving group (e.g., chlorine) and a strong EWG (e.g., a nitro group) at a position ortho or para to the leaving group, it can undergo SₙAr. pressbooks.pub
The mechanism is a two-step addition-elimination process. youtube.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The stability of this intermediate is critical, and it is significantly enhanced by the EWG, which delocalizes the negative charge. libretexts.org The (3-methylbutoxy) group, being an ortho-, para-director for electrophilic attack, would have its lone-pair electrons potentially interacting with the delocalized charge, but the driving force for the reaction is the stabilization provided by the EWG. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
An example would be the reaction of 1-chloro-4-(3-methylbutoxy)-2-nitrobenzene with a nucleophile like sodium methoxide (B1231860). The methoxide would attack the carbon attached to the chlorine, displacing it to form 1-methoxy-4-(3-methylbutoxy)-2-nitrobenzene.
Table 3: Example of SₙAr Reaction on a Functionalized Alkoxybenzene
| Reactant | Nucleophile | Conditions | Product | Role of Substituents |
|---|
Comparative Reactivity Studies of this compound Analogues
The reactivity of this compound in aromatic substitution reactions is governed by the electronic and steric effects of the 3-methylbutoxy group, which can be understood by comparing it to other alkoxybenzene analogues like methoxybenzene (anisole) and ethoxybenzene.
Electronic Effects: The oxygen atom of the alkoxy group is strongly electron-donating through resonance, where its lone pairs of electrons are delocalized into the π-system of the benzene ring. msu.edulibretexts.org This effect increases the electron density on the ring, particularly at the ortho and para positions, making the ring significantly more reactive towards electrophilic aromatic substitution than benzene itself. msu.edulibretexts.org This activating effect is common to all alkoxy groups, including methoxy (B1213986), ethoxy, and 3-methylbutoxy. Therefore, this compound is expected to be highly activated towards reactions like nitration, halogenation, and Friedel-Crafts reactions.
Steric Effects: The primary difference between the 3-methylbutoxy group and smaller analogues like methoxy or ethoxy is its size, or steric bulk. While the electronic activating effect is similar across these groups, the larger size of the 3-methylbutoxy group can introduce steric hindrance. This hindrance can influence the regioselectivity of electrophilic substitution, potentially decreasing the proportion of the ortho substituted product compared to the para product. nsf.gov For example, in the bromination of alkoxybenzenes, an increase in the steric bulk of the substituent can lead to a higher para/ortho product ratio as the larger group physically blocks the approach of the electrophile to the adjacent ortho positions. libretexts.orgnsf.gov While methoxybenzene gives a significant amount of ortho-product, the bulkier tert-butoxybenzene (B1293632) gives almost exclusively the para-product. The 3-methylbutoxy group, being of intermediate size, would be expected to show a preference for the para position that is more pronounced than methoxybenzene but less so than tert-butoxybenzene.
Table 4: Comparison of Reactivity and Regioselectivity in Alkoxybenzenes
| Alkoxybenzene | Alkoxy Group | Electronic Effect | Steric Effect | Expected Reactivity (vs. Benzene) | Expected Major Product (Electrophilic Substitution) |
|---|---|---|---|---|---|
| Methoxybenzene | -OCH₃ | Strongly Activating | Low | Highly Increased | para and ortho isomers |
| Ethoxybenzene | -OCH₂CH₃ | Strongly Activating | Moderate | Highly Increased | para isomer favored over ortho |
| This compound | -O(CH₂)₂CH(CH₃)₂ | Strongly Activating | Significant | Highly Increased | para isomer strongly favored |
Advanced Characterization and Spectroscopic Analysis of 3 Methylbutoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For (3-Methylbutoxy)benzene, both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's framework.
¹H NMR for Proton Environment and Substituent Position Confirmation
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another. The spectrum of this compound displays distinct signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 3-methylbutoxy side chain.
The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, characteristic of protons attached to a benzene ring. The protons on the methylene (B1212753) group directly attached to the ether oxygen (-O-CH₂-) are deshielded by the electronegative oxygen atom and thus resonate further downfield compared to other aliphatic protons. The remaining protons of the isoamyl group appear in the upfield region, with their specific chemical shifts and splitting patterns confirming the branched structure. High-resolution NMR is essential for confirming the integrity of the alkyl chain and the position of substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 6.8 - 7.3 | Multiplet |
| -O-CH₂- | 3.9 - 4.1 | Triplet |
| -CH(CH₃)₂ | 1.8 - 2.0 | Multiplet |
| -CH₂-CH- | 1.6 - 1.8 | Triplet |
| -CH(CH₃)₂ | 0.9 - 1.0 | Doublet |
Note: Predicted values based on typical chemical shift ranges.
¹³C NMR for Carbon Skeleton Integrity and Connectivity
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. In a typical proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. This allows for the verification of the total number of carbon atoms and the integrity of the carbon skeleton.
The carbon atom of the benzene ring attached to the ether oxygen appears significantly downfield due to the oxygen's deshielding effect. The other aromatic carbons resonate in the typical aromatic region (110-150 ppm). libretexts.org The aliphatic carbons of the 3-methylbutoxy group appear in the upfield region of the spectrum. The carbon of the methylene group adjacent to the oxygen (-O-CH₂-) is the most downfield of the aliphatic signals. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-O) | 158 - 160 |
| Aromatic (CH) | 114 - 130 |
| -O-CH₂- | 67 - 70 |
| -CH₂-CH- | 38 - 40 |
| -CH(CH₃)₂ | 25 - 27 |
| -CH(CH₃)₂ | 22 - 24 |
Note: Predicted values based on typical chemical shift ranges.
Mass Spectrometry (MS) Techniques for Molecular Identity and Impurity Profilingsielc.comsielc.comnih.gov
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₁₆O), the molecular weight is 164.24 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z = 164.
The fragmentation of the molecular ion provides valuable structural information. The energetically unstable molecular ions break apart into smaller, characteristic fragment ions. chemguide.co.uk Common fragmentation pathways for ethers include the cleavage of the C-O bond. For this compound, this can lead to several key fragments:
Loss of the alkyl chain: Cleavage can result in the formation of a phenoxy radical and an isopentyl cation [C₅H₁₁]⁺ at m/z = 71 .
Alpha-cleavage: The bond adjacent to the ether oxygen can break, leading to a resonance-stabilized ion. A common fragmentation involves a rearrangement to form the phenol (B47542) radical cation [C₆H₅OH]⁺˙ at m/z = 94 through the loss of an alkene (isopentene, C₅H₁₀).
Formation of the phenyl cation: Cleavage of the aryl C-O bond can produce a phenyl cation [C₆H₅]⁺ at m/z = 77 , which is a strong indicator of a benzene ring. docbrown.info
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 164 | [C₁₁H₁₆O]⁺˙ (Molecular Ion) |
| 94 | [C₆H₆O]⁺˙ (Phenol radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 71 | [C₅H₁₁]⁺ (Isopentyl cation) |
LC-MS and GC-MS Applications in Derivative Characterizationsielc.com
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for analyzing complex mixtures and characterizing derivatives. GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound and its derivatives. It separates compounds in a mixture before they enter the mass spectrometer for identification. This is crucial for impurity profiling, where trace components must be identified. LC-MS is employed for derivatives that are less volatile or thermally sensitive, providing separation and identification capabilities for a broader range of molecules.
Infrared (IR) Spectroscopy for Functional Group Identificationsielc.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure as a phenyl alkyl ether.
C-O-C Ether Stretch: The most diagnostic feature for an ether is the C-O stretching vibration. Phenyl alkyl ethers typically show two strong absorption bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. libretexts.org
Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org
Aliphatic C-H Stretch: The C-H bonds of the 3-methylbutoxy group exhibit strong stretching absorptions in the region just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
Aromatic C=C Stretch: The stretching of carbon-carbon double bonds within the benzene ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. libretexts.org
Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds of the monosubstituted benzene ring typically appear as strong bands in the 690-770 cm⁻¹ region. nist.govamazonaws.com
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3030 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic |
| 1580 - 1600 | C=C Stretch | Aromatic Ring |
| 1450 - 1500 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 690 - 770 | C-H Out-of-Plane Bend | Monosubstituted Benzene |
Source: Data derived from NIST spectral database and typical absorption ranges. libretexts.orglibretexts.orgnist.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysissielc.com
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of chemical compounds and to analyze degradation products.
For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water. researchgate.net The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases.
Detection is usually achieved with a UV detector, as the benzene ring in this compound is a chromophore that absorbs UV light, typically at a wavelength of around 254 nm. researchgate.net By comparing the retention time of the main peak with that of a reference standard, the compound can be identified. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment. This method is also effective for monitoring stability studies by separating and detecting any degradation products that may form over time.
Specialized Spectroscopic and Analytical Methods
Beyond routine characterization, a suite of specialized spectroscopic techniques can be employed to probe the nuanced properties of this compound derivatives. These methods are essential for understanding the material's behavior in various applications, from optical devices to advanced materials.
Specular Reflection Spectroscopy for Optical Property Characterization of Derivatives
Specular reflection spectroscopy is a non-destructive optical technique used to determine the properties of thin films, including thickness and optical constants (refractive index and extinction coefficient). When applied to derivatives of this compound deposited as a thin film on a substrate, this method can provide valuable information about their potential use in optical coatings and electronic devices.
The technique involves directing a beam of light at the surface of the film and measuring the intensity of the reflected light at the same angle as the incident beam. The reflectivity of the material is influenced by its optical constants. Changes in reflectivity across a specific wavelength range, particularly near an absorption band, can lead to distortions in the spectral band shape compared to standard transmission spectra. caltech.edu By analyzing these changes, the optical properties of the film can be accurately modeled. For a hypothetical derivative, such as a polymer film incorporating the this compound moiety, specular reflection spectroscopy could be used to characterize its refractive index and absorption characteristics, which are crucial for applications in polymer light-emitting diodes.
Table 1: Hypothetical Optical Constants for a this compound Derivative Film Determined by Specular Reflection Spectroscopy
| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |
| 400 | 1.65 | 0.05 |
| 500 | 1.62 | 0.02 |
| 600 | 1.60 | 0.01 |
| 700 | 1.59 | <0.01 |
Note: The data in this table is illustrative and represents typical values for organic polymer films. It is intended to demonstrate the type of information obtained from specular reflection spectroscopy.
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination in Chiral Derivatives
Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light. This technique is particularly powerful for determining the absolute configuration of chiral molecules. nih.govmdpi.com For a chiral derivative of this compound, where the chirality is introduced, for example, in the alkoxy side chain (e.g., (S)-2-methylbutoxy group), ECD can be used to confirm its stereochemistry.
The ECD spectrum of a chiral compound is highly sensitive to its three-dimensional structure. The presence of chromophores, such as the benzene ring, in a chiral environment gives rise to characteristic ECD signals, known as Cotton effects. nih.gov In the case of polymers containing chiral (S)-2-methylbutoxy side chains, a bisignate (two-signed) Cotton effect has been observed, which is associated with the aggregation of polymer chains. tue.nl This indicates that the chiral side chains induce a helical arrangement of the polymer backbone, and the resulting ECD spectrum is a direct consequence of this supramolecular chirality. Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used in conjunction with experimental ECD to reliably assign the absolute configuration. nih.gov
Table 2: Representative ECD Data for a Chiral Alkoxybenzene Derivative
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Transition Assignment |
| 215 | +15,000 | π → π |
| 240 | -12,000 | π → π |
| 270 | +500 | n → π* |
Note: This data is representative and based on typical ECD spectra of chiral aromatic compounds. The signs and magnitudes of the Cotton effects are dependent on the specific stereochemistry and conformation of the molecule.
Dielectric Spectroscopy for Material Property Analysis of Related Alkoxy Azoxybenzenes
Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. drugfuture.com It is a valuable tool for characterizing the molecular dynamics and material properties of liquid crystals, including those containing alkoxy groups similar to (3-methylbutoxy). Alkoxy azoxybenzenes, for instance, are known to exhibit liquid crystalline phases.
This method involves applying an alternating electric field to the sample and measuring the resulting polarization. The dielectric permittivity, a complex quantity, provides information about the ability of the material to store electrical energy and the energy dissipation mechanisms. whiterose.ac.ukresearchgate.net In the nematic phase of liquid crystals like 4,4'-di-n-alkoxyazoxybenzenes, the dielectric properties are anisotropic, meaning they differ when measured parallel and perpendicular to the director (the average direction of the long molecular axis). iphy.ac.cnresearchgate.net The study of dielectric relaxation processes can reveal information about molecular rotations around different axes, providing insights into the molecular structure and intermolecular interactions that govern the material's properties. researchgate.net
Table 3: Dielectric Properties of a Representative 4,4'-di-n-alkoxyazoxybenzene in the Nematic Phase
| Parameter | Value |
| Frequency | 1 kHz |
| Temperature | 125 °C |
| Dielectric Permittivity (parallel, ε∥) | 5.8 |
| Dielectric Permittivity (perpendicular, ε⊥) | 6.2 |
| Dielectric Anisotropy (Δε = ε∥ - ε⊥) | -0.4 |
Note: The data presented is based on typical values for alkoxy-substituted liquid crystals and serves to illustrate the parameters measured by dielectric spectroscopy.
Theoretical and Computational Chemistry Studies on 3 Methylbutoxy Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of (3-methylbutoxy)benzene and predicting its chemical behavior.
Molecular Orbital (MO) theory describes the distribution of electrons in a molecule, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.
For this compound, the electron-donating nature of the alkoxy group influences the electronic properties of the benzene (B151609) ring. The oxygen atom, through resonance, increases the electron density on the aromatic ring, particularly at the ortho and para positions. This effect raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The bulky 3-methylbutoxy group can also influence the planarity and orbital energies compared to simpler alkoxybenzenes.
Charge distribution calculations, often performed using methods like Mulliken population analysis or by mapping the electrostatic potential (MEP), quantify the partial charges on each atom. ejosat.com.tr In this compound, these calculations would show a negative partial charge accumulating on the oxygen atom and at the ortho and para carbons of the benzene ring, while the hydrogen atoms and the ipso-carbon would be more positive. This charge distribution is key to understanding its reactivity and intermolecular interactions.
Table 1: Key Concepts in Molecular Orbital Analysis
| Concept | Description | Relevance to this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of high electron density from which electrons can be most easily removed. | The energy and location of the HOMO are influenced by the electron-donating alkoxy group, making the molecule a target for electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital; lowest energy orbital that can accept electrons. | The energy and location of the LUMO determine the molecule's ability to act as an electrophile or accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, stability, and the energy required for electronic excitation. wikipedia.org |
| Charge Distribution | The allocation of partial positive and negative charges across the atoms in a molecule. | Determines the molecule's polarity, dipole moment, and sites of nucleophilic or electrophilic character. |
Computational methods are extensively used to model the mechanisms of chemical reactions, providing detailed energetic profiles of reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict reaction feasibility and kinetics. nih.gov
For this compound, two important reaction types that can be studied computationally are electrophilic aromatic substitution and ether cleavage.
Electrophilic Aromatic Substitution: DFT calculations can model the attack of an electrophile on the electron-rich benzene ring. nih.gov These studies can determine the activation energy barriers for attack at the ortho, meta, and para positions, confirming the directing effects of the (3-methylbutoxy) group. The calculations would show lower energy transition states for ortho and para substitution, consistent with the group's activating and directing nature. nih.gov
Ether Cleavage: The cleavage of the C-O ether bond is another critical reaction. Theoretical studies on similar aromatic ethers using DFT have elucidated the mechanisms of both homolytic and base-catalyzed cleavage. nih.govrsc.org Calculations can determine the bond dissociation enthalpy (BDE) of the C(sp²)-O bond and model the transition states involved in its cleavage under various conditions. rsc.org For instance, studies on the base-catalyzed cleavage of related β-O-4 ether linkages in lignin (B12514952) models have identified six-membered transition structures and calculated activation barriers as low as 6.1 kcal/mol, depending on the base used. nih.gov These computational approaches could be directly applied to predict the stability and cleavage pathways for this compound.
Molecular Modeling and Simulation for Structure-Property Relationships
Molecular modeling and simulation techniques bridge the gap between molecular structure and macroscopic properties, including biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for understanding binding mechanisms and predicting binding affinities.
The (3-methylbutoxy) group plays a significant role in how derivatives of this compound interact with biological targets. Its branched alkyl chain is hydrophobic and can form favorable van der Waals interactions with nonpolar amino acid residues (e.g., valine, leucine) in an enzyme's active site.
A notable example involves the inhibition of α-glucosidase, an enzyme targeted in diabetes therapy. Molecular docking simulations have shown that the 3-methylbutoxy moiety enhances hydrophobic interactions within the enzyme's pocket, thereby increasing the binding affinity and inhibitory potency of the molecule. Such studies allow for a rational, structure-based design of more effective inhibitors by optimizing these non-covalent interactions.
Table 2: Interactions in Ligand-Receptor Binding
| Interaction Type | Description | Role of the (3-Methylbutoxy) Group |
|---|---|---|
| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water. | The isopentyl chain actively participates in hydrophobic interactions with nonpolar residues of a receptor. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The primary force through which the alkyl portion of the group interacts with the binding pocket. |
| Steric Fit | The physical complementarity between the ligand and the receptor's binding site. | The size and shape of the branched chain influence how well the molecule fits into the active site. |
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. nih.gov This is achieved by calculating various physicochemical descriptors, among which lipophilicity is paramount. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), governs a molecule's ability to cross cell membranes and influences its absorption, distribution, metabolism, and excretion (ADME) profile. sci-hub.se
Computational algorithms can reliably predict logP values. For this compound, the predicted lipophilicity is significant, indicating its preference for nonpolar environments.
Table 3: Predicted Physicochemical Properties of this compound
| Descriptor | Predicted Value | Implication for Bioactivity |
|---|---|---|
| XLogP3 | 4.0 | High lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. nih.gov |
| Molecular Weight | 164.24 g/mol | Falls within the range considered favorable for "drug-likeness" according to Lipinski's Rule of Five. nih.gov |
| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. nih.gov |
| Hydrogen Bond Acceptors | 1 (the ether oxygen) | Can accept a single hydrogen bond, influencing its interaction with biological targets and its solubility. nih.gov |
The high lipophilicity conferred by the 3-methylbutoxy group is a key factor in its bioactivity. In QSAR models, this descriptor would likely show a strong correlation with the compound's ability to interact with hydrophobic targets, though excessively high lipophilicity can also lead to poor pharmacokinetic properties. sci-hub.se
Crystallographic and Supramolecular Interactions
As of this writing, a publicly available crystal structure for this compound has not been reported. However, the principles of supramolecular chemistry can be used to predict its likely solid-state interactions. Supramolecular chemistry focuses on the non-covalent forces that dictate how molecules self-assemble into larger, ordered structures like crystals. wikipedia.org
For an alkoxybenzene like this compound, the dominant intermolecular interactions in the solid state would likely be:
π-π Stacking: The aromatic benzene rings can stack on top of each other, driven by favorable orbital interactions. The bulky and flexible 3-methylbutoxy group would likely influence the geometry of this stacking, potentially leading to offset or tilted arrangements rather than a perfect face-to-face orientation.
C-H···π Interactions: The hydrogen atoms of the alkyl chain or the aromatic ring of one molecule can interact with the electron-rich π-system of a neighboring benzene ring.
The conformational flexibility of the 3-methylbutoxy group could potentially lead to polymorphism, where the compound can crystallize into different solid-state forms with distinct packing arrangements and physical properties. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions in Coordination Compounds
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.commdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, one can gain a detailed understanding of the close contacts between molecules. mdpi.com
For a molecule containing the this compound moiety within a coordination compound, several key intermolecular interactions would be expected to be identified through Hirshfeld analysis:
H···H Interactions: These are typically the most abundant contacts and represent van der Waals forces, often comprising the largest percentage of the Hirshfeld surface area. scirp.orgnih.gov
O···H/H···O Interactions: The ether oxygen atom in the (3-Methylbutoxy) group can act as a hydrogen bond acceptor, leading to significant C–H···O interactions. These appear as distinct "wings" or spikes in the fingerprint plot and are crucial for stabilizing the crystal structure. mdpi.comnih.govjetir.org
C–H···π Interactions: The electron-rich benzene ring can interact with hydrogen atoms from neighboring molecules. These interactions are also identifiable in the characteristic wing-like features of the 2D fingerprint plot. scirp.org
The analysis provides a quantitative breakdown of these interactions, allowing chemists to understand the forces driving the self-assembly and packing of molecules in the solid state.
Below is an interactive data table summarizing the typical percentage contributions of various intermolecular contacts as determined by Hirshfeld surface analysis for organic molecular crystals, which would be analogous to what one might expect for a crystal containing this compound.
| Intermolecular Contact Type | Typical Percentage Contribution (%) | Description |
| H···H | 35 - 50 | Represents van der Waals forces and is generally the most significant contributor to the surface area. mdpi.comjetir.org |
| O···H / H···O | 20 - 40 | Indicates the presence of hydrogen bonds (conventional or weak C-H···O), crucial for directional packing. mdpi.comjetir.org |
| C···H / H···C | 5 - 15 | Often associated with C-H···π interactions, contributing to the stabilization of the crystal packing. nih.gov |
| C···C | < 5 | May indicate π-π stacking interactions between aromatic rings. |
| Other (e.g., N···H, Cl···H) | Variable | Dependent on the other functional groups present in the molecule and co-ligands in the coordination compound. mdpi.com |
Computational Design of Self-Assembled Systems (e.g., Trinodal Networks)
The this compound moiety has been incorporated into larger, tetratopic bis(terpyridine) ligands for the computational design and synthesis of complex, self-assembled coordination networks. dntb.gov.uaresearchgate.net Specifically, the ligand 1,4-bis(3-methylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene has been shown to react with cobalt(II) thiocyanate (B1210189) to form a three-dimensional, trinodal self-penetrating net. dntb.gov.uaresearchgate.net
Two crystallographically independent cobalt centers.
The centroid of the ligand molecule. dntb.gov.uaresearchgate.net
Research has shown that the choice of alkoxy substituent on the benzene ring is a critical factor in directing the network assembly. For instance, replacing the 3-methylbutoxy groups with less sterically demanding n-octyloxy substituents can lead to a different network topology, highlighting the subtle yet crucial role of these groups in the computational design of such materials. researchgate.net The similarity in steric requirements between 2-ethylbutoxy and 3-methylbutoxy substituents, however, leads to a reproducible formation of the same trinodal 3D-assembly. researchgate.net
The table below summarizes the key components and resulting network structure from the self-assembly process involving the ligand containing the this compound moiety.
| Component | Role in Assembly | Resulting Network Feature |
| 1,4-bis(3-methylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene | Tetratopic Ligand / Node | Forms connections between metal centers; its centroid acts as one of the three nodes. dntb.gov.uaresearchgate.net |
| Cobalt(II) ions | Metal Center / Node | Act as two independent 4-connecting nodes in the network. dntb.gov.uaresearchgate.net |
| Thiocyanate (NCS⁻) | Anion/Ligand | Coordinates to the cobalt centers, completing their coordination sphere. dntb.gov.uaresearchgate.net |
| (3-Methylbutoxy) group | Steric Director | Influences ligand conformation and packing, directing the formation of a specific trinodal net. researchgate.netd-nb.info |
This work demonstrates how computational principles can be applied to predict and control the structure of complex supramolecular architectures by carefully selecting the functional groups, such as this compound, within the organic ligands.
Applications of 3 Methylbutoxy Benzene in Materials Science and Engineering
Design and Synthesis of Functional Coordination Polymers and Metal Complexes
The synthesis of functional materials through the self-assembly of metal ions and organic ligands is a cornerstone of modern coordination chemistry. Ligands derived from (3-methylbutoxy)benzene have proven instrumental in creating complex, high-dimensional structures with unique network topologies.
The incorporation of the 3-methylbutoxy group into ligand structures significantly influences their coordination behavior and the properties of the resulting metal complexes. This functional group can be strategically introduced into larger molecules to control their physical characteristics.
A notable example is the tetratopic ligand 1,4-bis(3-methylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene. dntb.gov.uaresearchgate.net In this molecule, the two this compound units act as spacers and solubility-enhancing groups for the two terpyridine metal-binding domains. The steric hindrance and conformational flexibility of the alkoxy groups play a crucial role in directing the self-assembly process during crystallization, influencing the final network architecture of the coordination polymer. d-nb.info The presence of these bulky side chains can prevent simple, dense packing, thereby promoting the formation of more complex and open network structures. researchgate.netd-nb.info
A specific and significant application of this compound-derived ligands is in the engineering of self-penetrating networks. Research has demonstrated that the reaction of the ligand 1,4-bis(3-methylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene with cobalt(II) thiocyanate (B1210189) leads to the formation of a trinodal self-penetrating net. dntb.gov.uaresearchgate.net
Single-crystal X-ray diffraction studies of the resulting coordination polymer, [{Co(2)(NCS)2}·0.8MeOH·1.8CHCl3]n, revealed a complex (6².8⁴)(6⁴.8²)(6⁵.8)₂ net. dntb.gov.uaresearchgate.net In this structure, the nodes are defined by two distinct cobalt centers and the centroids of the ligand molecules. researchgate.net The formation of such an intricate, self-penetrating topology is a direct consequence of the ligand's specific geometry and the coordinating preferences of the metal ion, guided by the steric influence of the 3-methylbutoxy groups. d-nb.info The precise control over the network's structure is a key goal in crystal engineering, and the use of such ligands provides a pathway to these advanced materials.
Table 1: Selected Bond Lengths in the Coordination Polymer [{Co(2)(NCS)₂}·0.8MeOH·1.8CHCl₃]n
| Atom 1 | Atom 2 | Bond Length (Å) |
| Co1 | N1 | 2.158 |
| Co1 | N4 | 2.221 |
| Co1 | N7 | 2.159 |
| Co1 | N11 | 2.083 |
| Co2 | N2 | 2.164 |
| Co2 | N5 | 2.229 |
| Co2 | N8 | 2.169 |
| Co2 | N12 | 2.081 |
Data sourced from crystallographic studies on trinodal self-penetrating nets. researchgate.net
Development of Advanced Polymeric Materials
This compound also finds utility in the synthesis and formulation of advanced polymers, where it can be incorporated either as a primary building block or as a functional additive.
This compound has been identified as a cyclic monomer suitable for the production of polyester (B1180765) plastics. biosynth.com In this context, it can undergo polymerization, potentially with other monomers like isopentyl, in the presence of an initiator to form a polymer chain. biosynth.com The incorporation of the aromatic ring from the this compound unit into the polyester backbone is expected to impart specific properties, such as increased rigidity and thermal stability, compared to purely aliphatic polyesters.
Beyond its direct polymerization, derivatives of this compound are used in the broader development of advanced materials, including novel polymers and coatings. The 3-methylbutoxy group can be incorporated into larger molecular structures to modify their physical properties. For instance, its inclusion can enhance solubility in organic solvents, improve compatibility with other polymeric components, and alter the surface properties of coatings. The bulky nature of the alkyl chain can influence intermolecular interactions, such as reducing π-π stacking between aromatic rings, which can be beneficial in controlling the morphology and performance of the final material.
Optoelectronic Materials and Pigments
The photophysical properties of molecules containing the this compound moiety have led to their exploration in the field of optoelectronic materials. Derivatives of this compound have demonstrated unique fluorescent properties, suggesting potential applications in areas such as fluorescent labeling. biosynth.com
The influence of the 3-methylbutoxy group on these properties is significant. Its bulky structure can effectively reduce the degree of π-π stacking in aromatic systems. This separation of chromophores leads to a blue shift in the fluorescence emission spectrum when compared to analogous compounds with smaller alkoxy groups like methoxy (B1213986) or ethoxy. This ability to tune the photophysical properties through structural modification is a key principle in the design of new organic materials for optical and electronic applications, including organic light-emitting diodes (OLEDs) and specialized pigments.
Biological and Biochemical Research Applications of 3 Methylbutoxy Benzene Derivatives
Investigation of Molecular Target Interactions and Mechanisms of Action
The (3-Methylbutoxy)benzene scaffold serves as a valuable tool for probing molecular interactions with enzymes and receptors. The size, shape, and lipophilicity of the 3-methylbutoxy group are key determinants of binding affinity and mechanism of action.
Derivatives of this compound are frequently utilized in studies to elucidate the nature of binding pockets in various enzymes and receptors. The benzene (B151609) ring can participate in π-π stacking and hydrophobic interactions, while the flexible and lipophilic 3-methylbutoxy tail can explore and occupy hydrophobic channels or pockets within the target protein.
Binding studies often employ techniques such as fluorescence quenching assays and molecular docking simulations to map these interactions. For instance, in studies of alpha-glucosidase inhibition, the 3-methylbutoxy group has been shown to enhance binding affinity by interacting with nonpolar amino acid residues like valine and leucine (B10760876) through van der Waals forces. These studies are crucial for understanding how ligands recognize and bind to their biological targets, providing a foundation for the rational design of more potent and selective molecules.
The 3-methylbutoxy group, an isomer of the pentyloxy group, significantly influences the pharmacological profile of a molecule compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy. Its primary contributions are increased lipophilicity and steric bulk.
Lipophilicity: The increased lipophilicity conferred by the 3-methylbutoxy tail enhances hydrophobic interactions between the ligand and the active site of an enzyme. This can lead to a more favorable binding free energy and, consequently, higher inhibitory potency. This effect is particularly pronounced when the enzyme's active site contains a hydrophobic pocket that can accommodate the branched alkyl chain.
Steric Bulk: The branched nature of the 3-methylbutoxy group provides steric hindrance that can influence binding selectivity. It may favor binding to enzymes with larger, more accommodating active sites while preventing binding to those with sterically restricted pockets. This "context-dependent" effect is a critical consideration in drug design, as the addition of such a group can dramatically improve activity or eliminate it entirely if it clashes with the protein surface.
The table below illustrates the conceptual impact of increasing alkyl chain length and branching on enzyme inhibition, based on general principles observed in structure-activity relationship studies.
| Compound Moiety | Relative Lipophilicity | Potential for Hydrophobic Interaction | Illustrative IC₅₀ (nM) |
| Methoxy | Low | Low | 500 |
| Propoxy | Medium | Medium | 150 |
| n-Pentoxy | High | High | 50 |
| 3-Methylbutoxy | High | High (with potential for specific steric fit) | 35 |
Note: The IC₅₀ values are illustrative, demonstrating a trend where increased lipophilicity from a longer alkyl chain generally enhances inhibitory activity.
Benzenesulfonamide (B165840) derivatives are a well-established class of enzyme inhibitors, most notably targeting carbonic anhydrases (CAs). rsc.orgnih.gov The mechanism of action for sulfonamide-based inhibitors is a classic example of zinc-enzyme inhibition. rsc.org
The unsubstituted sulfonamide group (-SO₂NH₂) is crucial for this activity. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion located in the catalytic active site of the enzyme. rsc.org This binding event displaces or prevents the binding of a key water/hydroxide molecule that is essential for the enzyme's catalytic cycle, thereby inhibiting its function. rsc.org
For a derivative such as 4-(3-Methylbutoxy)benzene-1-sulfonamide, the "tail" portion of the molecule (the 4-(3-Methylbutoxy)phenyl group) does not directly participate in the coordination to the zinc ion. Instead, it extends away from the active site's catalytic center and interacts with amino acid residues lining the cavity. These interactions, which can be hydrophobic or van der Waals in nature, are critical for determining the inhibitor's potency and isoform selectivity. unifi.it Derivatives with different tail groups will exhibit varied affinities for the 15 different human CA isoforms, depending on the specific topography and amino acid composition of the active site entrance. rsc.orgunifi.it
The table below shows inhibition data for benzenesulfonamide derivatives against two isoforms of human carbonic anhydrase (hCA), illustrating how modifications to the benzene ring affect potency and selectivity.
| Compound | Inhibition Constant (Kᵢ) against hCA II (nM) | Inhibition Constant (Kᵢ) against hCA IX (nM) | Selectivity Ratio (hCA II / hCA IX) |
| Acetazolamide (Standard) | 12.0 | 25.0 | 0.48 |
| 4-Carboxybenzenesulfonamide | 105 | 980 | 0.11 |
| Benzenesulfonamide Derivative 1 | 1550 | 10.9 | 142.2 |
| Benzenesulfonamide Derivative 2 | 3920 | 25.1 | 156.2 |
Data is illustrative and based on findings for various benzenesulfonamide derivatives to demonstrate principles of isoform selectivity. rsc.org
Structure-Bioactivity Relationship Studies in Derived Compounds
Structure-bioactivity relationship (SAR) studies are fundamental to medicinal chemistry. For this compound derivatives, these studies systematically modify the molecule's structure to understand how changes in its physicochemical properties affect its biological activity.
As introduced previously, steric bulk and lipophilicity are primary drivers of the biochemical effects of this compound derivatives. SAR studies on related alkoxybenzene compounds have demonstrated that the relationship between lipophilicity (often correlated with the length of the alkoxy chain) and biological activity is not always linear.
In studies on the interaction of alkoxymethylenedioxybenzene derivatives with hepatic microsomal enzymes, a parabolic relationship was observed. nih.gov Activity increased as the n-alkoxy chain length grew from one to five or six carbons, after which further increases in chain length led to a decrease in activity. nih.gov This suggests an optimal lipophilicity and size for fitting into the enzyme's active site. Chains that are too short may not engage in sufficient hydrophobic interactions, while those that are too long or bulky may be unable to fit properly within the binding pocket, leading to reduced efficacy. The branched nature of the 3-methylbutoxy group offers a unique combination of lipophilicity and a specific steric profile that can be exploited to fine-tune these interactions.
The following table illustrates this parabolic relationship between alkoxy chain length and enzyme activity.
| Alkoxy Group | Carbon Atoms | Lipophilicity (logP) | Relative Biological Activity (%) |
| Methoxy | 1 | 1.3 | 20 |
| Propoxy | 3 | 2.3 | 65 |
| Pentoxy | 5 | 3.3 | 100 |
| Heptoxy | 7 | 4.3 | 75 |
| Nonoxy | 9 | 5.3 | 40 |
Note: Data is conceptual, based on the parabolic trend observed for alkoxymethylenedioxybenzene derivatives. nih.gov
Research into analogues of this compound extends to their effects on broader biochemical pathways. Two key areas of investigation include metabolic pathways and programmed cell death.
Modulation of Metabolic Pathways: Alkoxybenzene derivatives are known to interact with metabolic enzyme systems, particularly the cytochrome P-450 (CYP450) mixed-function oxidases. nih.gov These enzymes are central to the metabolism of a vast array of xenobiotics and endogenous compounds. By inhibiting or inducing specific CYP450 isoforms, this compound analogues can alter metabolic pathways, affecting the clearance of other drugs or the activation/deactivation of signaling molecules. The specific isoform interactions depend heavily on the precise structure of the analogue.
Induction of Apoptosis: Certain complex sulfonamide derivatives have been shown to exert their biological effects, such as anticancer activity, by inducing apoptosis, or programmed cell death. rsc.org For a sulfonamide derivative of this compound, the mechanism could involve inhibition of a critical enzyme (like carbonic anhydrase IX, which is overexpressed in many tumors and helps regulate intra-tumoral pH), leading to cellular stress and the activation of apoptotic cascades. rsc.org This represents a shift from direct enzyme inhibition to the modulation of a complex cellular pathway.
Development of this compound-Based Biochemical Tools
The development of novel biochemical tools is essential for advancing our understanding of complex biological systems. Fluorescent probes, in particular, are indispensable for visualizing and quantifying biomolecules and their interactions in real-time. While extensive research has been conducted on a wide variety of fluorophores, the exploration of scaffolds derived from this compound for these applications is an emerging area of interest. The unique physicochemical properties of the (3-methylbutoxy) group, also known as the isoamyloxy group, combined with the versatility of the benzene ring, present a promising foundation for the design of new biochemical tools.
The benzene ring itself is a core component of many fluorescent molecules. ed.ac.uk The electronic properties of the benzene ring can be modulated by the introduction of various substituents. Alkoxy groups, such as the (3-Methylbutoxy) group, are known to be electron-donating groups. In the design of fluorescent probes, the strategic placement of electron-donating and electron-withdrawing groups on an aromatic core can create a "push-pull" system, which is a common strategy for tuning the photophysical properties of a molecule, including its absorption and emission wavelengths. ed.ac.uk
The (3-Methylbutoxy) group, with its branched alkyl chain, may also influence the solubility and lipophilicity of potential probes, which can be critical for their ability to cross cell membranes and localize to specific cellular compartments. Furthermore, the benzene ring of this compound provides a versatile platform for chemical modification, allowing for the attachment of reactive groups for conjugation to biomolecules or specific targeting moieties.
It is important to note that while the foundational principles of fluorophore design suggest the potential of this compound derivatives, specific and detailed research on their application as biochemical tools is not yet widely available in the scientific literature. The following sections will explore the theoretical applications based on the general properties of related alkoxybenzene compounds in the context of fluorescent labeling.
Applications in Fluorescent Labeling of Proteins and DNA
Fluorescent labeling is a cornerstone of modern biological and biochemical research, enabling the detection and tracking of proteins and nucleic acids with high sensitivity and specificity. nih.gov The development of novel fluorescent probes with improved photostability, brightness, and biocompatibility is an ongoing endeavor. Derivatives of this compound represent a class of compounds that could potentially be developed into fluorescent labels for proteins and DNA.
The core principle behind a this compound-based fluorescent label would involve the chemical modification of the benzene ring to create a fluorescent scaffold. This could be achieved by introducing additional conjugated systems and functional groups that facilitate fluorescence. The (3-Methylbutoxy) group would serve as an electron-donating moiety to modulate the electronic structure of the fluorophore.
For a this compound derivative to function as a fluorescent label, it would need to be further functionalized with a reactive group that can form a stable covalent bond with the target biomolecule. For protein labeling, this could be a group that reacts with the side chains of amino acids such as lysine (B10760008) or cysteine. youtube.com For DNA labeling, the probe could be designed to intercalate between the base pairs of the DNA double helix or to be incorporated during DNA synthesis. fujifilm.com
The photophysical properties of such a probe would be a critical area of investigation. This includes determining the excitation and emission maxima, the quantum yield (a measure of the efficiency of fluorescence), and the photostability of the molecule. The environment-sensitive nature of some fluorophores, where their fluorescence properties change in response to the polarity of their local environment, could also be a valuable feature for studying protein conformational changes or the binding of a probe to DNA. researchgate.net
While the conceptual design of this compound-based fluorescent labels for proteins and DNA is plausible based on established principles of fluorophore chemistry, it is crucial to underscore that detailed experimental studies and research findings specifically on these derivatives are not extensively reported. The following table provides a generalized overview of the potential properties of a hypothetical fluorescent probe based on an alkoxybenzene scaffold.
| Property | General Description | Potential Influence of (3-Methylbutoxy) Group |
| Excitation Wavelength | The wavelength of light absorbed by the fluorophore. | The electron-donating nature of the alkoxy group can influence the energy of the π-π* transition, potentially shifting the absorption to longer wavelengths. |
| Emission Wavelength | The wavelength of light emitted by the fluorophore. | Dependent on the overall structure of the fluorophore, but the (3-Methylbutoxy) group would contribute to the electronic properties that determine the emission color. |
| Quantum Yield | The efficiency of the fluorescence process. | Can be influenced by the rigidity of the fluorophore structure and the presence of non-radiative decay pathways. The bulky nature of the (3-Methylbutoxy) group might affect molecular packing and rigidity. |
| Photostability | The resistance of the fluorophore to photobleaching. | This is an intrinsic property of the fluorophore's chemical structure. |
| Solubility | The ability of the probe to dissolve in aqueous or organic solvents. | The hydrophobic character of the (3-Methylbutoxy) group would likely increase solubility in nonpolar environments and may necessitate the inclusion of polar functional groups for aqueous applications. |
| Bioconjugation | The ability to attach the probe to a biomolecule. | Requires the incorporation of a reactive functional group onto the benzene ring. |
Further research, including the synthesis of novel this compound derivatives and the characterization of their photophysical properties and biocompatibility, is necessary to fully explore their potential in the fluorescent labeling of proteins and DNA.
Future Research Directions and Emerging Applications of 3 Methylbutoxy Benzene
Exploration of Novel Synthetic Pathways and Catalytic Systems
The traditional synthesis of (3-Methylbutoxy)benzene often relies on the Williamson ether synthesis, a method that can be limited by harsh reaction conditions and the generation of salt byproducts. Future research is actively exploring more efficient and sustainable synthetic routes.
One promising area is the development of palladium-catalyzed C-O cross-coupling reactions. These methods offer milder reaction conditions and greater functional group tolerance. Research in this area focuses on designing novel palladium catalysts and ligands that can improve reaction yields and selectivity for the synthesis of this compound and its derivatives.
Another key direction is the exploration of "green" synthetic methodologies. This includes the use of weaker alkylating agents at high temperatures, which can reduce the environmental impact compared to traditional methods. nih.gov Metal-free arylation reactions, for instance, utilizing diaryliodonium salts in water, represent an environmentally benign alternative for the formation of the aryl ether linkage. nih.gov
Furthermore, the development of novel catalytic systems is crucial. This includes phase-transfer catalysts, which can enhance the efficiency of nucleophilic substitution reactions for the synthesis of this compound derivatives. Research into optimizing reaction parameters such as solvent polarity and temperature is ongoing to maximize yield and purity.
| Synthetic Pathway | Catalyst/Reagent | Key Advantages | Research Focus |
| Palladium-Catalyzed C-O Coupling | Palladium complexes with specialized ligands | Milder conditions, higher functional group tolerance | Ligand design for improved yield and selectivity |
| Green Williamson Ether Synthesis | Weak alkylating agents at high temperatures | Reduced environmental impact, avoidance of harsh reagents | Optimization of temperature and pressure conditions |
| Metal-Free Arylation | Diaryliodonium salts in water | Environmentally friendly, avoids heavy metal catalysts | Broadening substrate scope and improving reaction efficiency |
Development of Advanced Functional Materials with Tailored Properties
The unique molecular structure of this compound makes it a valuable building block for the creation of advanced functional materials with specific, tailored properties.
In the field of polymer science, this compound can be utilized as a monomer for the synthesis of polyesters. mdpi.com The incorporation of the bulky 3-methylbutoxy group can influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. Future research will likely focus on the synthesis and characterization of a wider range of polymers incorporating this moiety to explore their potential in various applications.
Derivatives of this compound are also being investigated for their use as ligands in the synthesis of coordination polymers. These materials have potential applications in areas such as catalysis, gas storage, and sensing. The 3-methylbutoxy group can play a crucial role in controlling the self-assembly of these coordination networks and influencing their final properties.
Furthermore, the photophysical properties of this compound derivatives are of significant interest. The bulky 3-methylbutoxy group can reduce π-π stacking in aromatic systems, leading to altered fluorescence properties compared to smaller alkoxybenzene analogs. nih.gov This opens up possibilities for their use in the development of materials with unique optical and conductive properties, including applications in organic light-emitting diodes (OLEDs) and sensors. The fluorescent nature of these compounds also makes them suitable for use in fluorescent labeling of biological molecules like proteins and DNA. mdpi.com
The structural characteristics of alkoxybenzenes, including this compound, suggest their potential application in the field of liquid crystals. The length and branching of the alkoxy chain are known to significantly influence the mesomorphic behavior of a molecule. pjoes.com Future studies may explore the liquid crystalline properties of derivatives of this compound for applications in display technologies and other advanced optical materials.
| Material Type | Potential Application | Role of this compound | Key Research Area |
| Polyesters | Specialty plastics, coatings | Monomer to tailor polymer properties | Synthesis and characterization of novel polymers |
| Coordination Polymers | Catalysis, gas storage, sensors | Ligand to control network structure and function | Design of new ligands and study of their coordination behavior |
| Fluorescent Materials | OLEDs, sensors, bio-labeling | Modifies photophysical properties | Investigation of structure-property relationships for optical applications |
| Liquid Crystals | Display technologies, optical switches | Component to influence mesophase behavior | Synthesis of derivatives and characterization of their liquid crystalline phases |
Innovations in Biotechnological and Medicinal Chemistry Applications
The 3-methylbutoxy group can impart specific physicochemical properties to molecules, making it a valuable moiety in the design of bioactive compounds.
A key area of investigation is the role of the 3-methylbutoxy group in enhancing hydrophobic interactions with biological targets. For example, in the context of enzyme inhibition, this bulky, lipophilic group can increase the binding affinity of a molecule to the active site of an enzyme by interacting with nonpolar amino acid residues. nih.gov This principle is being explored in the design of novel enzyme inhibitors for various therapeutic areas. Structure-activity relationship (SAR) studies on derivatives containing the 3-methylbutoxy group are crucial to optimize their inhibitory potency and selectivity.
The unique fluorescent properties of this compound derivatives also present opportunities in biotechnology. Their potential use as fluorescent labels for biomolecules could facilitate advancements in bioimaging, diagnostics, and the study of biological processes at the molecular level. mdpi.com
Furthermore, research into the biocatalytic synthesis of this compound and related ethers is an emerging field. The use of enzymes, such as lipases, could offer a greener and more selective alternative to traditional chemical synthesis methods. mdpi.com This approach aligns with the growing demand for sustainable and environmentally friendly processes in the pharmaceutical and biotechnology industries.
| Application Area | Mechanism/Principle | Research Focus |
| Enzyme Inhibition | Enhanced hydrophobic interactions with enzyme active sites | Design and synthesis of potent and selective inhibitors, SAR studies |
| Fluorescent Bio-labeling | Intrinsic fluorescent properties of derivatives | Development of novel fluorescent probes for bioimaging and diagnostics |
| Biocatalysis | Enzymatic synthesis of the ether linkage | Exploration of suitable enzymes and optimization of reaction conditions |
Sustainable Chemical Processes and Environmental Impact Mitigation Strategies
The development of sustainable chemical processes and the understanding of the environmental fate of this compound are critical for its responsible application.
Future research in this area will focus on the adoption of green chemistry principles in the synthesis of this compound. This includes the use of renewable starting materials, the reduction of waste through high-yield reactions, and the use of environmentally benign solvents and catalysts. Green chemistry metrics, such as atom economy and E-factor, will be important tools to assess the sustainability of different synthetic routes. researchgate.net
The biodegradation of aromatic ethers, including this compound, is another important area of study. Understanding the microbial pathways for the degradation of such compounds is essential for assessing their environmental persistence and for developing potential bioremediation strategies. nih.govresearchgate.net Research may focus on identifying microorganisms and enzymes capable of cleaving the ether bond and degrading the aromatic ring.
Finally, research into catalytic degradation methods could provide a means to mitigate any potential environmental contamination. This could involve the development of catalysts that can efficiently break down this compound and other persistent organic pollutants into less harmful substances.
| Strategy | Objective | Key Research Area |
| Green Chemistry | Reduce the environmental footprint of synthesis | Development of catalytic and biocatalytic routes, use of renewable feedstocks |
| Biodegradation Studies | Understand environmental persistence and develop bioremediation methods | Identification of metabolic pathways and degrading microorganisms |
| Life Cycle Assessment (LCA) | Quantify the overall environmental impact | Analysis of cradle-to-grave impacts of production and use |
| Catalytic Degradation | Develop methods for environmental remediation | Design of efficient catalysts for the breakdown of aromatic ethers |
Q & A
Q. What are the common synthetic routes for preparing (3-Methylbutoxy)benzene derivatives, and what catalysts are typically employed?
this compound derivatives are often synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of phenol derivatives with 3-methylbutyl halides (e.g., bromide or iodide) in the presence of a base like potassium carbonate is a standard method. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reaction efficiency . Reaction optimization should consider solvent polarity (e.g., DMF or acetone) and temperature (80–120°C) to improve yield and purity.
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound analogs?
High-resolution techniques are essential:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and alkyl chain integrity.
- HPLC with UV detection for purity assessment, especially when synthesizing derivatives with chromophores.
- LC-MS or GC-MS to verify molecular weight and detect impurities .
- FT-IR for functional group identification (e.g., ether C-O stretches at ~1100 cm⁻¹).
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–50°C. Samples are analyzed periodically via HPLC to track degradation products. Accelerated stability testing (e.g., 40°C/75% RH) can predict long-term behavior. For sensitive derivatives, inert atmospheres (N₂) may prevent oxidation .
Advanced Research Questions
Q. How does the 3-methylbutoxy group influence ligand-receptor binding in enzyme inhibition studies?
The 3-methylbutoxy moiety enhances hydrophobic interactions with enzyme pockets. For example, in alpha-glucosidase inhibition studies, this group increases binding affinity by interacting with nonpolar residues (e.g., valine, leucine) via van der Waals forces. Molecular docking simulations and fluorescence quenching assays are critical to map these interactions . Comparative studies with shorter-chain analogs (e.g., ethoxy or propoxy) can isolate the role of alkyl chain length .
Q. What strategies reconcile discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?
Variations in melting points or boiling points often arise from differences in crystallization solvents, polymorph formation, or impurities. Researchers should:
- Standardize recrystallization protocols (e.g., using ethanol/water mixtures).
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Compare data with structurally similar compounds (e.g., 3,4-bis(3-methylbutoxy)cyclobutene-dione derivatives) to establish trends .
Q. What experimental designs are optimal for evaluating the biological activity of this compound-containing compounds?
- In vitro assays : Use enzyme inhibition (e.g., alpha-glucosidase IC₅₀ determination) or cell-based viability assays (MTT/XTT) with dose-response curves.
- Structure-activity relationship (SAR) : Synthesize analogs with modified alkyl chains or substituents (e.g., halogenation) to pinpoint critical moieties.
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .
Q. How can researchers address contradictions in toxicity data for this compound analogs?
Contradictory toxicity findings may stem from differences in test models (e.g., bacterial vs. mammalian cells) or exposure durations. Mitigation strategies include:
- Standardizing assay conditions (e.g., OECD guidelines for genotoxicity).
- Conducting comparative studies with positive/negative controls (e.g., ethylbenzene for neurotoxicity benchmarks).
- Applying omics approaches (transcriptomics, metabolomics) to identify mechanistic pathways .
Q. What computational methods are effective for predicting the reactivity of this compound in complex reaction systems?
- DFT calculations : To model transition states and activation energies for reactions like ether cleavage or electrophilic substitution.
- Molecular dynamics simulations : To study solvation effects and conformational flexibility in biological environments.
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with observed reactivity .
Comparative and Methodological Insights
Q. How do this compound derivatives compare to other alkoxybenzenes in photophysical studies?
The bulky 3-methylbutoxy group reduces π-π stacking in aromatic systems, leading to blue-shifted fluorescence compared to methoxy or ethoxy analogs. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while cyclic voltammetry evaluates HOMO-LUMO gaps .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Key issues include:
- Purification : Removing trace alkyl halides or unreacted phenol via column chromatography or distillation.
- Yield optimization : Switching from batch to flow chemistry for exothermic reactions.
- Safety : Handling flammable solvents (e.g., THF) under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
